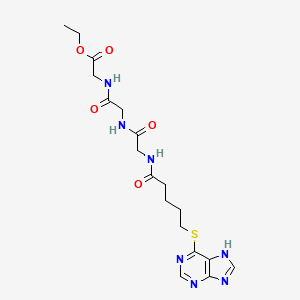
Butotricin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butotricin is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and versatile reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butotricin involves several steps, typically starting with the preparation of intermediate compounds through various organic reactions. Common synthetic routes include:
Suzuki–Miyaura Coupling: This method involves the coupling of boron reagents with halides under palladium catalysis.
Hydration Methods: Techniques such as the thin-film hydration method are used to prepare liposomal nanoparticles, which can be a part of the synthesis process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butotricin undergoes various types of chemical reactions, including:
Oxidation: Reactions where this compound is oxidized to form different products.
Reduction: Reactions involving the reduction of this compound, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in this compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions can produce reduced forms with different functional groups.
Scientific Research Applications
Butotricin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Butotricin involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Butotricin can be compared with other similar compounds to highlight its uniqueness:
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in the treatment of depression.
Bacitracin: An antibiotic that binds to metal ions and inhibits cell wall synthesis.
Ibuprofen: A non-selective inhibitor of cyclooxygenase, used as an anti-inflammatory drug.
This compound stands out due to its unique chemical structure and versatile reactivity, which allows it to be used in a wide range of applications.
Properties
CAS No. |
23374-45-0 |
|---|---|
Molecular Formula |
C18H25N7O5S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[[2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C18H25N7O5S/c1-2-30-15(29)9-21-14(28)8-20-13(27)7-19-12(26)5-3-4-6-31-18-16-17(23-10-22-16)24-11-25-18/h10-11H,2-9H2,1H3,(H,19,26)(H,20,27)(H,21,28)(H,22,23,24,25) |
InChI Key |
KERZWHKFEWIWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















